molecular formula C22H20Br2N2O2 B2505187 P7C3-OMe

P7C3-OMe

Cat. No.: B2505187
M. Wt: 504.2 g/mol
InChI Key: LEICNUMXFWNCSJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of P7C3-OMe involves several steps:

    Synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole: This is achieved by adding powdered potassium hydroxide to a solution of 3,6-dibromocarbazole in dimethylformamide at ambient temperature. Epibromohydrin is then added, and the reaction is stirred overnight.

    Formation of this compound: The intermediate product is reacted with m-anisidine in the presence of bismuth(III) chloride in cyclohexane at reflux temperature.

Chemical Reactions Analysis

P7C3-OMe undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of P7C3-OMe involves the activation of nicotinamide phosphoribosyltransferase, the rate-limiting enzyme responsible for the transformation of nicotinamide into nicotinamide adenine dinucleotide. By activating this enzyme, this compound increases intracellular levels of nicotinamide adenine dinucleotide, which is crucial for cellular energy metabolism and neuroprotection .

Comparison with Similar Compounds

P7C3-OMe is part of a series of compounds with neuroprotective properties. Similar compounds include:

This compound is unique due to its methoxy substitution, which enhances its neuroprotective and proneurogenic activities compared to its analogues .

Properties

Molecular Formula

C22H20Br2N2O2

Molecular Weight

504.2 g/mol

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol

InChI

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3

InChI Key

LEICNUMXFWNCSJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O

Canonical SMILES

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O

solubility

not available

Origin of Product

United States

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